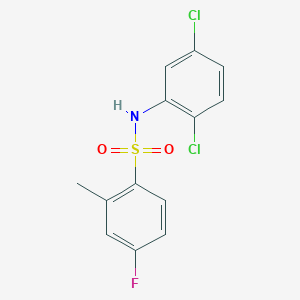
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCFMSA and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of DCFMSA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, DCFMSA is thought to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, DCFMSA may be able to slow the growth of cancer cells and potentially even induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative disease research, DCFMSA has also been shown to have a wide range of biochemical and physiological effects. For example, DCFMSA has been shown to inhibit the activity of several different enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, DCFMSA has been shown to induce the expression of several different genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the primary advantages of using DCFMSA in lab experiments is its specificity for carbonic anhydrase IX. This specificity makes DCFMSA a valuable tool for studying the role of this enzyme in cancer cell growth and proliferation. Additionally, DCFMSA has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in lab settings. However, one limitation of DCFMSA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research on DCFMSA. One area of research could be to further explore the mechanism of action of DCFMSA in cancer cells. Additionally, future research could focus on optimizing the synthesis method for DCFMSA to improve yields and purity. Finally, DCFMSA could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
合成方法
DCFMSA is synthesized by reacting 2,5-dichloronitrobenzene with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reduced with iron powder to yield DCFMSA. This synthesis method has been optimized to produce high yields of pure DCFMSA.
科学研究应用
DCFMSA has been studied for its potential applications in a wide range of scientific research areas. One of the primary areas of research has been in the field of cancer research. DCFMSA has been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, DCFMSA has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
分子式 |
C13H10Cl2FNO2S |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO2S/c1-8-6-10(16)3-5-13(8)20(18,19)17-12-7-9(14)2-4-11(12)15/h2-7,17H,1H3 |
InChI 键 |
AWDHBGKVQYBCHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
